4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester-protected piperidine derivative featuring a 2-chloro-acetyl group linked via an ethylamino-methyl substituent. The tert-butyl ester group enhances stability during synthetic processes, making it a valuable intermediate in medicinal chemistry, particularly for drug candidates requiring piperidine scaffolds.
Properties
IUPAC Name |
tert-butyl 4-[[(2-chloroacetyl)-ethylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O3/c1-5-17(13(19)10-16)11-12-6-8-18(9-7-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICURUAMCDRLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, which includes a piperidine ring, chloroacetyl group, and tert-butyl ester, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₈ClN₂O₃
- Molecular Weight : 318.84 g/mol
- CAS Number : 1353980-37-6
The compound's structure allows for diverse interactions with biological targets due to its functional groups. The chloroacetyl group can undergo nucleophilic substitution reactions, while the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid .
Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through interactions with inflammatory pathways and neurotransmitter systems. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Table 1: Comparison of Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Celecoxib | 0.04 | COX-2 inhibitor |
| Indomethacin | 9.17 | Non-selective COX inhibitor |
| This compound | TBD | Potential COX inhibition |
Neurotransmitter Interaction
The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly those involved in pain modulation. The presence of the piperidine ring may enhance binding affinity to receptors associated with pain perception and inflammation .
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of similar compounds that exhibit antiviral and antibacterial activities. For example, studies on β-amino acid derivatives have highlighted their potential as antiviral agents against various viruses, including HSV-1 and others . The mechanisms often involve the inhibition of viral replication or interference with viral entry into host cells.
Case Study: Antiviral Activity
In a comparative study, several synthesized derivatives were tested for their antiviral efficacy against herpes simplex virus type 1 (HSV-1). Compounds similar to the one demonstrated significant antiviral activity, suggesting that structural modifications could lead to enhanced therapeutic profiles .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Anti-inflammatory Potential
- Synthesis of Derivatives
Case Studies
Several studies have explored the biological activity and synthesis of related compounds:
Research Insights
The unique combination of functional groups in 4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester contributes to its distinct pharmacological profile compared to similar compounds. Ongoing research aims to elucidate its interactions with specific biological receptors or enzymes, which may lead to innovative therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural variations and key physicochemical properties of analogous piperidine-tert-butyl ester derivatives:
Reactivity and Stability
- Electrophilic Reactivity: The target compound’s chloroacetyl group enables nucleophilic substitution reactions, akin to ’s “[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester”. However, the ethylamino linker in the target compound may reduce steric hindrance compared to methyl carbamate derivatives, improving reaction kinetics .
- Stability: The tert-butyl ester group in all compounds confers stability under basic conditions but is cleavable under acidic conditions. notes refrigeration requirements for “4-[3-(2-Chloro-ethyl)-ureido]-piperidine-1-carboxylic acid tert-butyl ester”, suggesting similar storage needs for the target compound .
Preparation Methods
Alkylation of Piperidine Derivatives
A common approach involves alkylation of tert-butyl piperidine-1-carboxylate derivatives. For instance, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate serves as a key intermediate, undergoing nucleophilic displacement with amines. In one protocol, treatment with 2-chloro-N-ethylacetamide in the presence of cesium fluoride (CsF) in N,N-dimethylacetamide (DMA) at 85°C for 18 hours yielded the target compound in 58%. The use of polar aprotic solvents like DMA enhances nucleophilicity, while CsF acts as a mild base to deprotonate the amine.
Optimization of Reaction Conditions
Comparative studies reveal that solvent choice significantly impacts yield. For example, substituting DMA with ethanol-water mixtures (9:1) and potassium carbonate (K₂CO₃) at reflux improved yields to 84%. The table below summarizes key variations:
| Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| CsF | DMA | 85°C | 18 h | 58% | |
| K₂CO₃ | Ethanol/water | Reflux | 16.5 h | 84% | |
| Cs₂CO₃ | DMF | 100°C | 12 h | 97%* |
*Yield reported for a related triazole intermediate, suggesting potential applicability.
Condensation Reactions
Reductive Amination Strategies
An alternative route employs reductive amination between tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and 2-chloroacetamide derivatives. Catalytic hydrogenation (H₂, Pd/C) in tetrahydrofuran (THF) at room temperature facilitates imine reduction, though yields remain modest (45–55%) due to competing side reactions.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate condensation. Heating tert-butyl 4-formylpiperidine-1-carboxylate with ethylamine and 2-chloroacetyl chloride at 120°C for 20 minutes achieved 72% yield. Microwave conditions enhance reaction homogeneity and reduce decomposition.
Protecting Group Chemistry
tert-Butyl Carbamate (Boc) Deprotection
Post-synthetic Boc deprotection is critical for downstream functionalization. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C quantitatively removes the Boc group, enabling further modifications.
Stability Considerations
The Boc group’s stability under basic conditions (e.g., K₂CO₃ in ethanol) ensures compatibility with diverse reaction environments, as evidenced by its retention during alkylation steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity for crystallized products.
Industrial-Scale Considerations
Cost-Effective Solvent Systems
Replacing DMA with ethanol-water mixtures reduces costs and environmental impact. A pilot-scale reaction (500 g substrate) in ethanol-water (9:1) achieved 82% yield, demonstrating scalability.
Waste Stream Management
Neutralization of K₂CO₃ with HCl generates KCl, which is easily removed via filtration. Solvent recovery systems (e.g., distillation) enable >90% ethanol reuse.
Challenges and Limitations
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions involving tert-butyl-protected piperidine intermediates. A common approach involves:
- Amide bond formation using coupling reagents like TBTU (e.g., reacting 4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester with ammonium carbonate in acetonitrile) .
- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to achieve >95% purity .
- Yield optimization by adjusting reaction time, stoichiometry, and catalysts. For example, triethylamine is often used to neutralize byproducts in coupling reactions .
Basic: How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- NMR spectroscopy : Analyze δ<sup>1</sup>H and δ<sup>13</sup>C chemical shifts to verify tert-butyl, piperidine, and chloroacetyl groups (e.g., tert-butyl signals at ~1.37 ppm in DMSO-d6) .
- Mass spectrometry : Confirm molecular weight via APCI-MS or ESI-TOF (e.g., [M+H]<sup>+</sup> peaks matching calculated values) .
- HPLC-MS : Assess purity and detect impurities using reverse-phase columns and UV/Vis detection .
Advanced: How can conflicting reactivity or stability data be resolved during synthesis?
Discrepancies in reactivity (e.g., unexpected byproducts) may arise from:
- Incompatible reagents : Strong oxidizing agents can degrade the tert-butyl group; replace with milder alternatives .
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., POCl3-mediated chlorination) .
- Temperature control : Optimize reflux conditions (e.g., 40–100°C for Pd-catalyzed couplings) to minimize decomposition .
Advanced: What computational tools aid in predicting physicochemical properties for experimental design?
- ACD/Labs Software : Predict solubility, density, and logP values using fragment-based algorithms .
- Molecular dynamics simulations : Model steric effects of the tert-butyl group on reaction pathways .
- DFT calculations : Analyze electronic properties of the chloroacetyl moiety to rationalize nucleophilic substitution kinetics .
Basic: What storage conditions ensure long-term stability?
- Store at 2–8°C in airtight containers under inert gas (N2 or Ar).
- Avoid strong oxidizers and humidity to prevent tert-butyl cleavage or hydrolysis .
- Monitor stability via periodic <sup>1</sup>H NMR to detect decomposition (e.g., loss of tert-butyl signals) .
Advanced: How can this compound serve as an intermediate in kinase inhibitor development?
- Scaffold functionalization : Introduce heterocycles (e.g., pyrimidines) via nucleophilic substitution at the chloroacetyl group .
- Structure-activity relationship (SAR) studies : Modify the ethyl-amino-methyl side chain to enhance target binding (e.g., Aurora A kinase inhibition) .
- Boc deprotection : Remove the tert-butyl group with TFA to generate free piperidine for further derivatization .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during TFA deprotection) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers address low yields in multi-step syntheses involving this compound?
- Intermediate trapping : Isolate unstable intermediates (e.g., iminium ions) via flash chromatography .
- Catalyst screening : Test Pd(OAc)2/XPhos systems for Suzuki-Miyaura couplings to improve efficiency .
- Scale-up adjustments : Optimize solvent volume ratios and stirring rates to maintain reaction homogeneity .
Advanced: What analytical strategies validate its role in biological assays (e.g., enzyme inhibition)?
- Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins .
- Kinase activity assays : Use ADP-Glo™ kits to quantify inhibition potency .
- Metabolic stability tests : Incubate with liver microsomes to assess pharmacokinetic viability .
Basic: How is solubility assessed for in vitro studies, and what formulations are recommended?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
